molecular formula C14H12ClN5OS2 B2640145 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 886926-78-9

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2640145
CAS No.: 886926-78-9
M. Wt: 365.85
InChI Key: WBOIPBDJEQHRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide features a 1,2,4-triazole core substituted with:

  • An amino group at position 2.
  • A thiophen-2-yl group at position 3.
  • A sulfanyl (-S-) linker at position 3, connected to an acetamide moiety. The acetamide is further substituted with a 3-chlorophenyl group, contributing to its electronic and steric properties.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOIPBDJEQHRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. The presence of the thiophene ring and the triazole structure contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H11ClN4S2\text{C}_{12}\text{H}_{11}\text{ClN}_{4}\text{S}_{2}

This structure includes a triazole ring linked to a thiophene moiety and an acetamide group, facilitating various biological interactions.

Anticancer Properties

Research indicates that compounds with triazole and thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (μM)
Triazole derivative AHCT-116 (colon carcinoma)6.2
Triazole derivative BT47D (breast cancer)27.3
Triazole derivative CMCF-7 (breast cancer)43.4

These findings highlight the potential of triazole-thiophene derivatives in targeting cancer cells effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that triazole derivatives possess antibacterial and antifungal activities. For example:

  • Antibacterial Activity : The compound showed effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It exhibited significant antifungal activity comparable to standard antifungal agents.

The mechanism of action is believed to involve interference with nucleic acid synthesis and disruption of cell membrane integrity .

Anti-inflammatory Effects

Compounds containing the triazole ring have been recognized for their anti-inflammatory properties. In vitro assays have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

CompoundCOX Inhibition (%)
Triazole derivative D75%
Triazole derivative E68%

This inhibition suggests a potential application in treating inflammatory diseases .

Study 1: Anticancer Activity Assessment

A study conducted on a series of triazole derivatives, including the target compound, assessed their cytotoxic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in HCT-116 cells, demonstrating its potential as an anticancer agent.

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of several triazole derivatives was tested against clinical isolates of bacteria and fungi. The results confirmed that the target compound had a broad spectrum of activity, particularly against resistant strains.

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various bacterial and fungal strains. For instance, research indicates that modifications in the triazole structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget PathogenActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CCandida albicansLow

Antiviral Applications

Recent studies have highlighted the antiviral potential of triazole derivatives, including the compound under discussion. Research has documented its efficacy against various viruses, including herpes simplex virus (HSV) and coronaviruses . The presence of specific functional groups in the triazole structure enhances its interaction with viral proteins, potentially inhibiting viral replication.

Table 2: Antiviral Efficacy of Triazole Compounds

Compound NameVirus TypeIC50 (µM)
Compound DHSV-15.0
Compound EFeline coronavirus10.0

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented, with several studies indicating their ability to induce apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer . Its mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Table 3: Anticancer Activity of Selected Triazoles

Compound NameCancer Cell LineIC50 (µM)
Compound FMCF-7 (breast)12.0
Compound GA549 (lung)8.5

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives may possess neuroprotective properties. In animal models, compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide have been shown to mitigate stress-induced behavioral changes and improve cognitive function .

Synthesis and Modification

The synthesis of this compound involves multiple steps, often utilizing thiophene and triazole moieties to enhance biological activity. Researchers have explored various synthetic routes to optimize yield and purity while examining how structural modifications affect biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Thiophen-2-yl vs. Furan-2-yl Substitutions
  • Furan Analogs: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () replace thiophene with a furan ring. Activity: These derivatives exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models. However, thiophene-based compounds may offer enhanced electron-rich environments, improving receptor binding compared to furan analogs . Synthesis: Yields for furan derivatives ranged from 75–93%, with melting points between 125–200°C .
Pyridinyl Substitutions
  • Pyridine Analogs: Derivatives such as 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide () showed 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models. This suggests pyridine substituents may enhance potency compared to thiophene or furan .

Aryl Group Modifications in the Acetamide Moiety

Chlorophenyl vs. Other Halogenated or Alkyl Groups
  • 3-Chlorophenyl (Target Compound) : The electron-withdrawing chlorine atom may improve metabolic stability and membrane permeability.
  • 4-Chlorophenyl: The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () showed similar anti-inflammatory activity but with reduced solubility due to the bulky phenoxy group .

Triazole Core Functionalization

  • Methoxy and Trifluoromethyl Additions : Compounds like 4-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole () achieved 93% yield and 125–128°C melting points. The trifluoromethyl group enhances metabolic resistance, while methoxy improves solubility .

Anti-Inflammatory and Anti-Exudative Effects

Compound Type Activity (vs. Diclofenac) Key Structural Feature Reference
Thiophen-2-yl (Target) Pending evaluation Electron-rich thiophene -
Furan-2-yl 1.0x (Equivalent) Oxygen heterocycle
Pyridin-2-yl 1.28x (Superior) Nitrogen heterocycle
3-Chlorophenyl Acetamide - Halogenated aryl group -

Antimicrobial and Antioxidant Profiles

  • Pyridin-4-yl Derivatives: Compounds like N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () showed MIC values of 12.5–50 µg/mL against E. coli and S. aureus. Electron-withdrawing groups (e.g., -NO₂) further enhanced activity .

Key Physicochemical Data

Compound Melting Point (°C) Yield (%) Refinement Solvent Reference
Target Compound (Predicted) 180–185 70–80 H₂O:EtOH (1:1)
2-((4-Amino-5-furan-2-yl)-triazol-3-yl)-N-acetamide 155–160 80 DMF:EtOH (8:2)
Pyridin-2-yl Derivative (AS111) 196–198 92 H₂O:EtOH (1:1)

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide, and what are the critical reaction parameters?

  • Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Condensation of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by (ii) Coupling with 3-chloroaniline under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) .
  • Critical Parameters :
  • Temperature control (20–25°C during chloroacetyl chloride addition to prevent side reactions).
  • Solvent purity and stoichiometric ratios (excess TEA ensures deprotonation of thiol groups).
  • Reaction time optimization (monitored via TLC/HPLC to avoid over-alkylation).

Q. How can the structural integrity of the synthesized compound be validated?

  • Methodology : Use X-ray crystallography (for single crystals) to confirm the triazole-thiophene scaffold and sulfanyl-acetamide linkage .
  • Complementary Techniques :
  • FT-IR : Verify NH stretching (3200–3400 cm⁻¹) and C=O absorption (~1650 cm⁻¹).
  • NMR :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from thiophene and chlorophenyl groups).
  • ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~160 ppm (triazole carbons) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility :
  • High solubility in DMSO and DMF (>50 mg/mL).
  • Moderate solubility in ethanol (<10 mg/mL).
  • Poor aqueous solubility (<1 mg/mL), requiring formulation with surfactants or cyclodextrins for biological assays .
    • Stability :
  • Stable at −20°C under inert atmosphere for >6 months.
  • Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the sulfanyl or amide bonds .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s bioactivity through substituent modification?

  • Methodology : Conduct structure-activity relationship (SAR) studies by: (i) Replacing the 3-chlorophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents to modulate electron density. (ii) Modifying the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) to alter steric and electronic interactions with biological targets .
  • Key Findings :
  • Increased activity : Fluorine substitution enhances metabolic stability and target binding .
  • Reduced activity : Bulky substituents (e.g., cycloheptyl) decrease solubility and membrane permeability .

Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodology : (i) Validate assay conditions (e.g., cell line specificity, incubation time, and dose ranges). (ii) Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to confirm mechanisms .
  • Example : Discrepancies in anti-cancer activity may arise from differences in:
  • Cell culture media : Serum proteins can bind the compound, reducing effective concentrations.
  • Metabolic activation : Liver microsomal enzymes may convert the compound to active/inactive metabolites .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodology :
  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for separation. Detection at λ = 254 nm (triazole/thiophene absorption) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity (LOQ <1 ng/mL) in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.